molecular formula C11H14FN B12983926 (R)-Cyclobutyl(3-fluorophenyl)methanamine

(R)-Cyclobutyl(3-fluorophenyl)methanamine

Cat. No.: B12983926
M. Wt: 179.23 g/mol
InChI Key: WYAWCLOFRPRETF-LLVKDONJSA-N
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Description

®-Cyclobutyl(3-fluorophenyl)methanamine is a chiral amine compound with a cyclobutyl group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclobutyl(3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutyl bromide and 3-fluorobenzaldehyde.

    Formation of Intermediate: The cyclobutyl bromide undergoes a nucleophilic substitution reaction with 3-fluorobenzaldehyde to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-Cyclobutyl(3-fluorophenyl)methanamine.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclobutyl(3-fluorophenyl)methanamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-Cyclobutyl(3-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(3-fluorophenyl)ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

®-Cyclobutyl(3-fluorophenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of chiral amines on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Cyclobutyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes in the body, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, particularly those related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-Cyclobutyl(3-fluorophenyl)methanamine: The enantiomer of the compound, which may have different biological activities.

    Cyclobutyl(4-fluorophenyl)methanamine: A similar compound with the fluorine atom in a different position on the phenyl ring.

    Cyclobutyl(3-chlorophenyl)methanamine: A compound with a chlorine atom instead of fluorine.

Uniqueness

®-Cyclobutyl(3-fluorophenyl)methanamine is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(R)-cyclobutyl-(3-fluorophenyl)methanamine

InChI

InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2/t11-/m1/s1

InChI Key

WYAWCLOFRPRETF-LLVKDONJSA-N

Isomeric SMILES

C1CC(C1)[C@H](C2=CC(=CC=C2)F)N

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N

Origin of Product

United States

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